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Compound of Interest

Compound Name: 2-Hexanol butanoate

Cat. No.: B1615894 Get Quote

Topic: Applications of Ester Compounds in Enology with a Focus on Hexyl Acetate

Disclaimer: Initial literature searches for "2-hexyl butanoate" did not yield any results indicating

its presence or significance in the context of enology. Therefore, this document focuses on a

structurally similar and highly relevant aroma compound, hexyl acetate, as a representative

example of the role and analysis of esters in wine. The methodologies and principles described

herein are broadly applicable to the study of other volatile esters in wine.

Application Note: Hexyl Acetate in Wine
1. Introduction

Esters are a critical class of volatile compounds that are major contributors to the desirable

"fruity" aromas in wine.[1] These compounds are primarily formed by yeast during alcoholic

fermentation.[2] Hexyl acetate is a significant acetate ester that imparts characteristic notes of

sweet perfume, pear, and banana, enhancing the overall aromatic complexity and quality of the

wine.[1][3] Its concentration in the final product is influenced by a variety of factors, including

the grape variety, yeast strain, fermentation conditions, and the availability of its precursors.[2]

[4]

2. Role and Significance in Enology

Hexyl acetate is part of the fermentation bouquet, which is the collection of aromas produced

by yeast metabolism.[2] While it is often found in concentrations below its sensory threshold, it
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can still play a role in the overall fruit perception of the wine. The presence of C6 compounds

like hexan-1-ol, which are derived from grapes, serve as precursors for the formation of hexyl

acetate by yeast.[4][5] This makes the final concentration of hexyl acetate dependent on both

viticultural and winemaking practices.[5]

3. Factors Influencing Hexyl Acetate Concentration

Yeast Strain: Different strains of Saccharomyces cerevisiae and non-Saccharomyces yeasts

have varying capacities for producing esters.[4] Strains with higher alcohol acetyltransferase

(AAT) activity, the enzyme responsible for acetate ester synthesis, will generally produce

more hexyl acetate.[2]

Precursor Availability: The concentration of the precursor alcohol, hexanol, in the grape must

is a key determinant of hexyl acetate formation.[4][5] Hexanol is a C6 alcohol that can be

formed from the breakdown of lipids in grape skins and is associated with "green" or

"herbaceous" aromas.[4]

Fermentation Conditions: Temperature, aeration, and the nitrogen content of the must can all

influence yeast metabolism and, consequently, the production of esters like hexyl acetate.

Data Presentation
The following table summarizes the sensory properties and typical concentrations of hexyl

acetate and other relevant esters in wine.
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Compound
Name

Aroma
Descriptor(s)

Sensory
Threshold in
Wine (µg/L)

Typical
Concentration
in White Wine
(µg/L)

Typical
Concentration
in Red Wine
(µg/L)

Hexyl Acetate
Sweet, perfume,

pear, banana
~400[6] 26.3 - 114.5[7] 12.6 - 63.6[7]

Ethyl Acetate

Nail polish

remover, fruity

(low conc.)

~12,000[8]
30,000 -

60,000[8]

30,000 -

60,000[8]

Isoamyl Acetate
Banana, pear

drop
~30 1,700 - 2,700 Lower than white

Ethyl Hexanoate
Green apple,

fruity
~5 4,107 - 5,535 2,985

Ethyl Octanoate
Pineapple, pear,

floral
~2 5,107 - 13,767 4,284

Note: Concentrations can vary significantly based on grape variety, winemaking techniques,

and aging.

Experimental Protocols
Protocol 1: Quantification of Hexyl Acetate in Wine
using HS-SPME-GC-MS
This protocol describes the analysis of volatile compounds in wine, including hexyl acetate,

using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-

mass spectrometry (GC-MS).

1. Materials and Reagents

Wine sample

Sodium chloride (NaCl)
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Internal standard (e.g., 4-methyl-2-pentanol or a deuterated ester standard)

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

SPME fiber assembly (e.g., 100 µm polydimethylsiloxane (PDMS) or

Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS))

GC-MS system with a suitable capillary column (e.g., VF-5ms or equivalent)

2. Sample Preparation

Pipette 5 mL of the wine sample into a 20 mL headspace vial.

Add a precise amount of internal standard solution to each sample.

Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances

the release of volatile compounds into the headspace.

Immediately seal the vial with the screw cap.

3. HS-SPME Extraction

Place the vial in the autosampler tray of the GC-MS system.

Incubate the sample at a controlled temperature (e.g., 30-40°C) for an equilibration time

(e.g., 15 minutes) with agitation.[9]

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-35

minutes) at the same temperature.[9]

4. GC-MS Analysis

After extraction, the SPME fiber is automatically retracted and inserted into the hot GC inlet

(e.g., 250°C) for thermal desorption of the analytes.

The desorbed compounds are separated on the capillary column. A typical oven temperature

program starts at 35-40°C, holds for a few minutes, then ramps up to around 240-280°C.[9]

[10]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.scielo.br/j/cta/a/QrYYPhg6JhfTPF5KtCxLjxP/?format=pdf&lang=en
https://www.scielo.br/j/cta/a/QrYYPhg6JhfTPF5KtCxLjxP/?format=pdf&lang=en
https://www.scielo.br/j/cta/a/QrYYPhg6JhfTPF5KtCxLjxP/?format=pdf&lang=en
https://www.mdpi.com/1420-3049/28/4/1534
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The mass spectrometer is operated in electron impact (EI) mode, scanning a mass range of

m/z 30-350.

Compound identification is achieved by comparing the mass spectra and retention times with

those of authentic standards and by searching mass spectral libraries (e.g., NIST).

Quantification is performed by creating a calibration curve using the peak area ratio of the

analyte to the internal standard.

Protocol 2: Sensory Evaluation of Fruity Esters in Wine
This protocol outlines a procedure for the descriptive sensory analysis of wine to evaluate the

intensity of fruity aromas contributed by esters.

1. Panelist Selection and Training

Select a panel of 8-12 assessors who have demonstrated an ability to consistently

discriminate and rate the relevant attributes.[11]

Train the panel using reference standards for key wine aromas, including specific fruity

esters like hexyl acetate (pear), isoamyl acetate (banana), and ethyl hexanoate (green

apple).

2. Test Environment

Conduct the evaluation in a sensory analysis laboratory that is quiet, odor-free, and

temperature-controlled.[11]

Use individual booths to prevent interaction between panelists.[11]

3. Sample Preparation and Presentation

Pour 20-30 mL of each wine sample into standard ISO tasting glasses, coded with random

three-digit numbers.[2]

Present the samples to the panelists in a randomized order to avoid bias.

Include a control wine and potentially spiked samples to help anchor the panel's ratings.
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4. Evaluation Procedure

Instruct panelists to first evaluate the aroma of the wine by sniffing.[9]

Panelists should then take a small sip, swirl it in their mouths to ensure it coats all surfaces,

and then expectorate.[9][11]

Provide a scorecard (digital or paper) where panelists can rate the intensity of specific aroma

descriptors (e.g., "pear," "banana," "green apple," "overall fruity intensity") on a line scale

(e.g., from "not perceived" to "very intense").

Ensure panelists rinse their mouths with water and wait for a short period (e.g., 2 minutes)

between samples to minimize sensory fatigue and carry-over effects.[11]

5. Data Analysis

Collect the intensity ratings from all panelists.

Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to

determine if there are significant differences in the perceived aroma intensities between the

wine samples.

Visualizations
Biochemical Pathway
Caption: Yeast-mediated synthesis of hexyl acetate from precursors.

Experimental Workflow
Caption: Workflow for wine volatile analysis by HS-SPME-GC-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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